N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide: is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position, a phenyl group at the 4-position, and a methanesulfonamide group at the 2-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The ethyl and phenyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, while the phenyl group can be introduced through Friedel-Crafts acylation.
Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the thiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Thiazole derivatives, including N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide, are used as ligands in catalytic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Agents: It has potential anti-inflammatory properties, making it a candidate for drug development.
Anticancer Agents: Research indicates its potential in inhibiting cancer cell growth.
Industry:
Dyes and Pigments: Thiazole derivatives are used in the synthesis of dyes and pigments.
Agriculture: These compounds are explored for their use as pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process in cancer cells.
Receptor Binding: The compound can bind to specific receptors on microbial cells, leading to their inhibition or death.
Comparison with Similar Compounds
- N-(4-phenylthiazol-2-yl)methanesulfonamide
- N-(5-methyl-4-phenylthiazol-2-yl)methanesulfonamide
- N-(5-ethyl-4-methylthiazol-2-yl)methanesulfonamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethyl, methyl, phenyl) at various positions on the thiazole ring.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as antimicrobial potency or anti-inflammatory effects.
- Chemical Reactivity: The reactivity of these compounds can differ based on the electronic and steric effects of the substituents .
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-11(9-7-5-4-6-8-9)13-12(17-10)14-18(2,15)16/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRKGSRGYFCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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